Cas no 3842-28-2 (4-Chloro-2-(chloromethyl)pyrimidine)

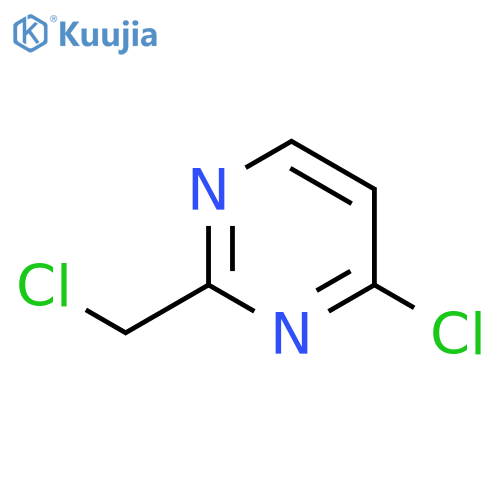

3842-28-2 structure

商品名:4-Chloro-2-(chloromethyl)pyrimidine

4-Chloro-2-(chloromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(chloromethyl)pyrimidine

- 4-Chloro-2-chloromethyl-pyrimidine

- 2-Chlormethyl-4-chlor-pyrimidin

- 2-chloromethyl-4-chloropyrimidine

- 3-Chlormethyl-4-chlorpyrimidin

- 4-chloranyl-2-(chloromethyl)pyrimidine

-

- MDL: MFCD10697146

- インチ: InChI=1S/C5H4Cl2N2/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2

- InChIKey: STLWHIYGDWYWRH-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(CCl)N=C1Cl

計算された属性

- せいみつぶんしりょう: 161.97500

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 25.78000

- LogP: 1.86880

4-Chloro-2-(chloromethyl)pyrimidine セキュリティ情報

4-Chloro-2-(chloromethyl)pyrimidine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-Chloro-2-(chloromethyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-220480-0.25g |

4-chloro-2-(chloromethyl)pyrimidine |

3842-28-2 | 95.0% | 0.25g |

$254.0 | 2025-02-19 | |

| Enamine | EN300-220480-0.05g |

4-chloro-2-(chloromethyl)pyrimidine |

3842-28-2 | 95.0% | 0.05g |

$120.0 | 2025-02-19 | |

| Enamine | EN300-220480-2.5g |

4-chloro-2-(chloromethyl)pyrimidine |

3842-28-2 | 95.0% | 2.5g |

$1051.0 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1122745-250mg |

4-Chloro-2-chloromethyl-pyrimidine |

3842-28-2 | 97% | 250mg |

$570 | 2022-11-01 | |

| TRC | C611258-50mg |

4-chloro-2-(chloromethyl)pyrimidine |

3842-28-2 | 50mg |

$ 135.00 | 2022-06-06 | ||

| abcr | AB334106-250 mg |

4-Chloro-2-(chloromethyl)pyrimidine, 95%; . |

3842-28-2 | 95% | 250mg |

€472.20 | 2023-04-26 | |

| Chemenu | CM165295-1g |

4-Chloro-2-(chloromethyl)pyrimidine |

3842-28-2 | 95%+ | 1g |

$614 | 2023-02-17 | |

| eNovation Chemicals LLC | Y1122745-500mg |

4-Chloro-2-chloromethyl-pyrimidine |

3842-28-2 | 95% | 500mg |

$940 | 2024-07-28 | |

| abcr | AB334106-1g |

4-Chloro-2-(chloromethyl)pyrimidine, 95%; . |

3842-28-2 | 95% | 1g |

€878.00 | 2025-02-16 | |

| 1PlusChem | 1P00CJFG-250mg |

4-CHLORO-2-(CHLOROMETHYL)PYRIMIDINE |

3842-28-2 | 95% | 250mg |

$295.00 | 2024-05-03 |

4-Chloro-2-(chloromethyl)pyrimidine 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

3842-28-2 (4-Chloro-2-(chloromethyl)pyrimidine) 関連製品

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3842-28-2)4-Chloro-2-(chloromethyl)pyrimidine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):205.0/553.0

atkchemica

(CAS:3842-28-2)4-Chloro-2-(chloromethyl)pyrimidine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ